molecular formula C17H11N5 B6037840 14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

Cat. No.: B6037840
M. Wt: 285.30 g/mol
InChI Key: FKLSLJWNNIQHEH-UHFFFAOYSA-N
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Description

14-Phenyl-8,10,12,15,16-pentazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique structure, which includes multiple fused rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the tetracyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions

14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reactants used .

Scientific Research Applications

14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several applications in scientific research:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a subject of interest in organic synthesis and materials science.

    Biology: Research into the biological activity of this compound includes its potential as a pharmacophore in drug design and development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, particularly in the development of new drugs.

    Industry: Its unique properties may find applications in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic and pentacyclic structures with nitrogen atoms, such as:

Uniqueness

What sets 14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene apart is its specific arrangement of rings and nitrogen atoms, which confer unique chemical and physical properties.

Properties

IUPAC Name

14-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c1-2-6-11(7-3-1)14-10-18-17-20-16-15(21-22(14)17)12-8-4-5-9-13(12)19-16/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLSLJWNNIQHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2N=C4C5=CC=CC=C5NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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